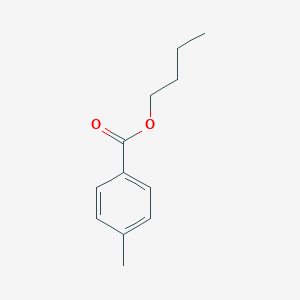
4-methylbenzoic acid butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylbenzoic acid butyl ester is an organic compound with the molecular formula C12H16O2. It is also known as butyl 4-methylbenzoate. This compound is a type of ester, which is formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-methylbenzoic acid butyl ester can be synthesized through the esterification of 4-methylbenzoic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:
4-Methylbenzoic acid+ButanolAcid catalystButyl 4-methylbenzoate+Water
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-methyl-, butyl ester involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the equilibrium towards ester formation. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-methylbenzoic acid butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and butanol in the presence of an acid or base.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-Methylbenzoic acid and butanol.
Reduction: 4-Methylbenzyl alcohol and butanol.
Transesterification: A different ester depending on the alcohol used.
Aplicaciones Científicas De Investigación
4-methylbenzoic acid butyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-methyl-, butyl ester involves its interaction with biological molecules through ester hydrolysis. The ester bond is cleaved by esterases, releasing 4-methylbenzoic acid and butanol. The released 4-methylbenzoic acid can then interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar structure but with a methyl group instead of a butyl group.
Benzoic acid, 4-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Benzoic acid, 4-methyl-, propyl ester: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
4-methylbenzoic acid butyl ester is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and boiling point. These properties make it suitable for specific applications in fragrance and flavor industries.
Propiedades
Número CAS |
19277-56-6 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
butyl 4-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12(13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
UYGHRCCJWWYXMY-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)C |
Key on ui other cas no. |
19277-56-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















